Ethyl 2-pyridin-3-ylbenzoate
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Overview
Description
Ethyl 2-pyridin-3-ylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyridine ring through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-pyridin-3-ylbenzoate typically involves the esterification of 2-pyridin-3-ylbenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:
2-pyridin-3-ylbenzoic acid+ethanolH2SO4ethyl 2-pyridin-3-ylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-pyridin-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-pyridin-3-ylbenzoic acid.
Reduction: 2-pyridin-3-ylbenzyl alcohol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 2-pyridin-3-ylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-pyridin-3-ylbenzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-pyridin-3-ylbenzoate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the pyridine ring, resulting in different chemical and biological properties.
2-pyridin-3-ylbenzoic acid: The carboxylic acid form, which has different reactivity and solubility characteristics.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, leading to variations in physical and chemical properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further research in medicine and biology.
Properties
IUPAC Name |
ethyl 2-pyridin-3-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYKSNWZBPGCDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458747 |
Source
|
Record name | Ethyl 2-pyridin-3-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225797-25-1 |
Source
|
Record name | Ethyl 2-pyridin-3-ylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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